N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide
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Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and an isoquinoline moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring is synthesized through a Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Attachment of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Coupling with the Benzamide: The final step involves coupling the isoquinoline derivative with a benzamide precursor under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide involves its interaction with molecular targets such as sigma receptors. Sigma receptors are proteins found in the central nervous system and peripheral tissues, and they play a role in cell proliferation and survival. The compound binds to these receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide
- N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-hydroxybenzamide is unique due to its specific combination of methoxy groups and the isoquinoline moiety, which confer distinct chemical properties and biological activities. Its ability to interact with sigma receptors sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C27H26N2O6 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C27H26N2O6/c1-32-23-12-16-9-10-28-21(19(16)14-25(23)34-3)11-17-13-24(33-2)26(35-4)15-20(17)29-27(31)18-7-5-6-8-22(18)30/h5-10,12-15,30H,11H2,1-4H3,(H,29,31) |
InChI Key |
PFVWQKSBSMHSSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=CC=C4O)OC)OC)OC |
Origin of Product |
United States |
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